5-(2-Aminoethyl)thiophene-2-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives, including compounds similar to "5-(2-Aminoethyl)thiophene-2-sulfonamide," often involves catalyzed cross-coupling reactions. A notable method includes the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, offering a convenient approach for synthesizing thiophene sulfonamide derivatives by reacting aryl boronic acids and esters with halogenated thiophene sulfonamides under suitable conditions (Noreen et al., 2017). Another synthesis pathway involves the reaction of activated arylsulfonylaziridines with 2-lithiothiophene, leading to sulfonamides, which upon reductive cleavage yield the desired thiophene derivatives (Fikentscher et al., 1990).
Scientific Research Applications
Carbonic Anhydrase Inhibitors:
- 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, including 5-(2-Aminoethyl)thiophene-2-sulfonamide, have shown potential as inhibitors of carbonic anhydrase II, a critical enzyme in many physiological processes. This suggests their potential use in treating conditions like glaucoma (Chen, May, & Lynch, 1999).
- Thiophene-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase I and II isoenzymes. Their effectiveness at very small concentrations hints at possible therapeutic applications (Alım, Köksal, & Karaman, 2020).
Antibacterial and Antitumor Agents:
- Some derivatives, like 5-aryl-thiophenes bearing a sulfonamide moiety, have shown potential as potent urease inhibitors and antibacterial agents. Their hemolytic activity is also notable (Noreen et al., 2017).
- Thiophene analogs of sulfanilamides have been effective in inhibiting bacterial growth. Notably, 5-nitrothiophene-2-sulfonamide has shown bactericidal properties at low concentrations (Bulkacz, Apple, Craig, & Naik, 1968).
Cytotoxicity Against Cancer Cells:
- Aminomethylselenopheno[3,2-b]thiophene sulfonamides, similar in structure to 5-(2-Aminoethyl)thiophene-2-sulfonamide, have shown promising cytotoxicity against various cancer cell lines, suggesting potential as new cancer drugs (Arsenyan, Rubina, & Domracheva, 2016).
Ocular Hypotensive Agents:
- Thiophene-2-sulfonamide derivatives have demonstrated potential as topical ocular hypotensive agents, particularly for the treatment of glaucoma (Prugh et al., 1991).
Molecular and Computational Studies:
- Structural, molecular orbitals, optical, and thermodynamic parameters of thiophene sulfonamide derivatives have been computationally studied, providing insights into their stability and reactivity (Mubarik et al., 2021).
properties
IUPAC Name |
5-(2-aminoethyl)thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406974 | |
Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)thiophene-2-sulfonamide | |
CAS RN |
109213-13-0 | |
Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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